molecular formula C21H22N2O4S B2776745 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 2034464-74-7

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2776745
CAS No.: 2034464-74-7
M. Wt: 398.48
InChI Key: VSLJKFZWDCRJIS-UHFFFAOYSA-N
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Description

N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is an oxalamide derivative featuring a benzo[b]thiophene moiety linked to a hydroxypropyl chain and a 2-ethoxyphenyl group. Oxalamides are characterized by their –NH–C(O)–C(O)–NH– backbone, which enables diverse biological and chemical interactions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-27-16-10-6-5-9-15(16)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-7-11-17(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLJKFZWDCRJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction Finally, the oxalamide group is introduced via a condensation reaction with an appropriate oxalyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with biological receptors or enzymes, potentially inhibiting their activity. The oxalamide group may enhance binding affinity and specificity through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Umami Flavoring Agents
Compound Name Key Structural Features Application & Efficacy Safety & Regulatory Status
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridinylethyl Potent umami agonist (Savorymyx® UM33); replaces MSG in foods NOEL: 100 mg/kg/day (rat); globally approved
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl, pyridinylethyl Moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays Retested with no significant CYP inhibition (<50%)
Target Compound Benzo[b]thiophen-2-yl, 2-ethoxyphenyl Unknown; structural dissimilarity to S336/S5456 suggests divergent applications No direct data; ethoxy group may alter metabolism vs. methoxy analogs

Key Differences :

  • S336 and S5456 prioritize methoxybenzyl and pyridinylethyl groups for umami receptor (hTAS1R1/hTAS1R3) activation, whereas the target compound’s benzo[b]thiophene and ethoxyphenyl groups likely preclude flavor-enhancing properties.
  • Regulatory approval for S336 highlights its low toxicity, while the target compound’s safety profile remains unstudied .
Antiviral Agents
Compound Name Key Structural Features Biological Activity Notes
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinylmethyl)oxalamide (14–15) 4-Chlorophenyl, thiazolyl-pyrrolidinyl HIV entry inhibitors; IC50 values pending Stereoisomer mixtures (1:1); >90% purity
Target Compound Benzo[b]thiophen-2-yl, 2-ethoxyphenyl Unknown; benzo[b]thiophene may confer unique binding Hydroxypropyl chain could enhance solubility vs. thiazole analogs

Key Differences :

  • Antiviral oxalamides prioritize chlorophenyl and heterocyclic (thiazole) groups for targeting HIV’s CD4-binding site. The target compound’s benzo[b]thiophene may alter binding kinetics or selectivity .
Structural and Metabolic Considerations
  • Substituent Effects: Methoxy vs. Benzo[b]thiophene: Introduces sulfur-mediated metabolism (e.g., sulfoxidation) absent in phenyl/pyridyl analogs, possibly affecting toxicity .
  • Toxicity Profiles: Umami oxalamides (e.g., S336) show high NOELs (100 mg/kg/day), while chlorophenyl antiviral analogs lack long-term toxicity data .
Adamantyl-Based Oxalamides
Compound Name Key Structural Features Application Notes
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl, benzyloxy Structural/biological studies >90% purity; potential CNS applications
Target Compound Benzo[b]thiophen-2-yl, 2-ethoxyphenyl Unknown Benzo[b]thiophene may reduce blood-brain barrier penetration vs. adamantyl

Key Differences :

  • Adamantyl groups enhance lipophilicity for CNS targeting, whereas the target compound’s polar hydroxypropyl group may limit membrane permeability .

Biological Activity

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound notable for its diverse biological activities, particularly its interaction with serotonin receptors. This article explores the compound's synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene core, a hydroxypropyl group, and an oxalamide linkage. Its IUPAC name reflects its intricate structure, which contributes to its biological activity. The synthesis typically involves several key steps:

  • Formation of the Benzo[b]thiophene Core : This is achieved through palladium-catalyzed coupling reactions.
  • Introduction of the Hydroxypropyl Group : This can be accomplished via regioselective coupling reactions or epoxide ring-opening reactions.
  • Formation of the Oxalamide Moiety : This final step involves condensation reactions with appropriate reagents.

Interaction with Serotonin Receptors

This compound primarily targets the 5-HT1A serotonin receptor , which is implicated in mood regulation and anxiety disorders. The compound's binding affinity for this receptor suggests potential therapeutic applications in treating conditions such as depression and anxiety.

The binding of this compound to the 5-HT1A receptor can influence neurotransmitter release and modulate cellular signaling pathways associated with mood disorders. Studies indicate that compounds interacting with serotonin receptors can lead to neuroprotective effects, enhancing cellular resilience against stressors.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Neuroprotection : Research indicates that this compound exhibits neuroprotective properties by modulating serotonin signaling pathways, which may help mitigate neurodegenerative processes .
  • Anticancer Activity : Preliminary findings suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. Further studies are needed to elucidate these mechanisms and confirm efficacy.

Comparative Biological Activity Table

Compound NameTarget ReceptorBiological ActivityReference
This compound5-HT1ANeuroprotective, Antidepressant potential
Compound WO5m (related scaffold)β-cell protectiveProtects against ER stress in pancreatic β-cells
Other oxalamide derivativesVarious receptorsAntimicrobial and anticancer properties

Potential Applications

The unique structure of this compound positions it as a promising candidate for drug development in several areas:

  • Psychiatric Disorders : Due to its interaction with serotonin receptors, it may be beneficial in developing treatments for depression and anxiety disorders.
  • Diabetes Management : Its potential protective effects on pancreatic β-cells against stress could lead to new therapies for diabetes .
  • Cancer Therapy : The observed anticancer activity necessitates further investigation into its mechanisms and efficacy against various cancer types.

Q & A

Q. What are the typical synthetic routes for N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide?

The synthesis involves multi-step organic reactions, often including:

  • Benzo[b]thiophene Intermediate Preparation : Achieved via Suzuki coupling or Friedel-Crafts alkylation to introduce substituents .
  • Hydroxypropylation : Reaction of the intermediate with a hydroxyalkylating agent (e.g., glycidol) under basic conditions .
  • Oxalamide Bond Formation : Reacting the hydroxypropylated intermediate with oxalyl chloride and 2-ethoxyaniline in anhydrous dichloromethane, followed by purification via column chromatography .
StepReagents/ConditionsYield RangeKey Challenges
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C60-75%Regioselectivity control
2Glycidol, NaOH, THF70-85%Epoxide ring-opening side reactions
3Oxalyl chloride, Et₃N, 0°C50-65%Moisture sensitivity

Q. Which spectroscopic methods are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for benzo[b]thiophen-2-yl (δ 7.2–7.8 ppm aromatic protons), hydroxypropyl (δ 1.8–2.2 ppm CH₂), and ethoxyphenyl (δ 1.4 ppm CH₃, δ 4.0 ppm OCH₂) .
  • IR Spectroscopy : Confirm oxalamide C=O stretches (~1680 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₂H₂₃N₂O₄S: 435.13 g/mol) .

Q. What structural features influence its biological activity?

  • Benzo[b]thiophene : Enhances π-π stacking with hydrophobic protein pockets .
  • Ethoxyphenyl Group : Modulates solubility and membrane permeability .
  • Hydroxypropyl Linker : Facilitates hydrogen bonding with target enzymes .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki coupling be mitigated during synthesis?

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to favor coupling at the C2 position of benzo[b]thiophene .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce competing pathways .
  • Boronic Acid Pre-activation : Pre-mix boronic acid with NaHCO₃ to enhance reactivity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic Stability Testing : Compare half-life in microsomal assays to rule out false negatives .
  • Structural Analog Comparison : Test derivatives (e.g., replacing ethoxyphenyl with methoxy) to isolate activity contributors .

Q. How can the yield of oxalamide bond formation be optimized?

  • Anhydrous Conditions : Use molecular sieves to scavenge trace water .
  • Coupling Agents : Substitute oxalyl chloride with EDCI/HOBt for milder conditions (yield increase: ~15%) .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product (>98%) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values?

  • Method Variability : Shake-flask vs. HPLC-derived logP can differ by ±0.5 units .
  • pH Dependency : Ionization of the hydroxypropyl group at physiological pH alters apparent solubility .
  • Solution : Use computational tools (e.g., SwissADME) to predict logP and validate experimentally via UV/Vis spectroscopy .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and catalyst lot variability .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., Western blot for target engagement) .

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